2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide
Description
This compound belongs to the class of N-substituted acetamides featuring a 4,7-dimethylbenzo[d]thiazole core linked via a methylamino bridge to an N-(furan-2-ylmethyl)acetamide moiety. The benzo[d]thiazole scaffold is known for its pharmacological relevance, including antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-6-7-12(2)16-15(11)19-17(23-16)20(3)10-14(21)18-9-13-5-4-8-22-13/h4-8H,9-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDWOKLHAXAUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide is a synthetic compound belonging to the benzo[d]thiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Methylation : The introduction of dimethyl groups is performed using methyl iodide in the presence of a base like potassium carbonate.
- Acetamide Attachment : The acetamide group is introduced via a reaction with chloroacetyl chloride followed by amination with methylamine.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]thiazole core may inhibit enzyme activity by binding to their active sites, while the furan group enhances binding affinity, potentially modulating various biological pathways .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that derivatives of benzo[d]thiazole can inhibit tubulin polymerization, which is critical for cancer cell proliferation. For instance, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. Specific IC50 values ranged from submicromolar to low micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.29 |
| Similar Derivative | HeLa | 0.21 |
| Similar Derivative | MCF-7 | 0.33 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH and H2O2 methods indicated that certain derivatives possess moderate to strong antioxidant activities, which are crucial for preventing oxidative stress-related diseases .
Case Studies
A notable study evaluated the in vivo anticancer activity of related thiazole derivatives in tumor-bearing mice. The results indicated that these compounds significantly reduced tumor growth and improved survival rates compared to control groups treated with standard chemotherapy agents like 5-Fluorouracil .
Scientific Research Applications
Research indicates that compounds similar to 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide may exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that benzo[d]thiazole derivatives can inhibit cancer cell proliferation by interacting with specific enzyme targets or receptors involved in tumor growth. The incorporation of the furan moiety may enhance these effects through improved binding affinity to biological targets .
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Effects : The presence of both the thiazole and furan groups may contribute to antimicrobial activity, making this compound a candidate for further exploration in infectious disease research .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several organic reactions, including:
- Starting Materials : The synthesis often begins with readily available benzo[d]thiazole derivatives and furan-based compounds.
- Reaction Conditions : Controlled conditions are essential to ensure the stability of intermediates and the final product. Techniques such as thin-layer chromatography (TLC) are used to monitor reaction progress.
The mechanism of action likely involves the compound's interaction with specific molecular targets such as enzymes or receptors. For instance, the benzo[d]thiazole core may inhibit enzyme activity by binding to active sites, while the furan moiety could facilitate additional interactions that enhance efficacy .
Research Findings and Case Studies
Several studies have documented the potential applications and effects of this compound:
- In Vitro Studies : Experimental data have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), indicating its potential as an anticancer agent .
- In Silico Studies : Computational models have been employed to predict the compound's binding affinity to target proteins, which supports its design as a lead compound for drug development .
- Comparative Analysis : A comparative study involving similar compounds revealed that modifications to the side chains significantly influence biological activity, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and biological activities of the target compound with related acetamide derivatives:
Key Observations:
- Electron-withdrawing substituents (e.g., –Br, –Cl, –NO₂) enhance antimicrobial potency by improving membrane penetration and target binding .
- Thiazole vs. benzo[d]thiazole cores : Benzo[d]thiazole derivatives (e.g., the target compound) exhibit enhanced metabolic stability compared to simpler thiazoles due to aromatic ring fusion .
- Furan substituents : Compounds with furan moieties (e.g., the target and nitro-substituted azolyl derivatives) demonstrate improved antifungal activity, likely due to hydrogen-bonding interactions with fungal enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
